molecular formula C10H14N4 B1600934 1,1'-Diethyl-1H,1'H-2,2'-biimidazole CAS No. 37572-50-2

1,1'-Diethyl-1H,1'H-2,2'-biimidazole

Cat. No. B1600934
CAS RN: 37572-50-2
M. Wt: 190.25 g/mol
InChI Key: PRTVHGIPJBZJKX-UHFFFAOYSA-N
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Description

“1,1’-Diethyl-1H,1’H-2,2’-biimidazole” is a chemical compound with the molecular formula C10H14N4 . It is a derivative of biimidazole, which is a class of compounds that contain two imidazole rings .


Synthesis Analysis

The synthesis of “1,1’-Diethyl-1H,1’H-2,2’-biimidazole” can be achieved through various methods. One method involves the alkylation of a disodium derivative of 1H,1’H-2,2’-biimidazole with alkyl halides . The reaction conditions vary depending on the specific method used .


Molecular Structure Analysis

The molecular structure of “1,1’-Diethyl-1H,1’H-2,2’-biimidazole” consists of two imidazole rings connected by a single bond, with each ring having an ethyl group attached .


Chemical Reactions Analysis

The chemical reactions involving “1,1’-Diethyl-1H,1’H-2,2’-biimidazole” are diverse and depend on the specific conditions and reactants used. For instance, it can undergo reactions with sodium 5-methyl-2-pyridonate and copper (I) chloride in para-xylene at 140℃ for 20 hours .

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer and DNA Binding

    Compounds containing benzimidazole moieties, such as 1,1'-Diethyl-1H,1'H-2,2'-biimidazole derivatives, have been synthesized and evaluated for their DNA binding capabilities and cytotoxic effects against cancer cell lines. For instance, Schiff base copper(II) complexes with benzimidazole ligands demonstrated substantial in vitro cytotoxicity against human lung, breast, and cervical cancer cells. These complexes bind to DNA through an intercalative mode, indicating potential applications in cancer therapy (Paul et al., 2015).

  • Coordination Chemistry and Potential Biological Applications

    Novel 1H-benzimidazol-2-ylmethyl diethyl phosphate ligands have been synthesized, showcasing their coordinating properties with Cu(II), Co(II), and Zn(II). These compounds, due to their expected biological properties, provide insights into the design of benzimidazole-based drugs and bioactive molecules (Kufelnicki et al., 2013).

Antimicrobial and Antifungal Applications

  • Antifilarial and Antineoplastic Agents

    Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized, showing significant antifilarial activity against various worms and in vivo antineoplastic activity, highlighting their potential as antifilarial and anticancer agents (Ram et al., 1992).

  • Antibacterial and Antifungal Properties

    Various 1H-benzimidazole derivatives have demonstrated potent antimicrobial activities. For instance, compounds bearing benzimidazole, benzoxazole, and benzothiazole derivatives showed significant in vitro antibacterial and antifungal activities, offering potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).

Theoretical Studies and Applications

  • Corrosion Inhibition: Theoretical studies on benzimidazole and its derivatives, including this compound, have explored their potential as corrosion inhibitors for metals. Density Functional Theory (DFT) calculations suggest their effectiveness in protecting metals from corrosion, which is essential for industrial applications (Obot & Obi-Egbedi, 2010).

Future Directions

The future directions for “1,1’-Diethyl-1H,1’H-2,2’-biimidazole” could involve further exploration of its chemical properties and potential applications. For instance, its derivatives could be investigated for their potential as selective extractants for recovery of metals from primary and secondary raw materials in hydrometallurgical processes .

properties

IUPAC Name

1-ethyl-2-(1-ethylimidazol-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-3-13-7-5-11-9(13)10-12-6-8-14(10)4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTVHGIPJBZJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2=NC=CN2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467216
Record name 1,1'-Diethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37572-50-2
Record name 1,1'-Diethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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